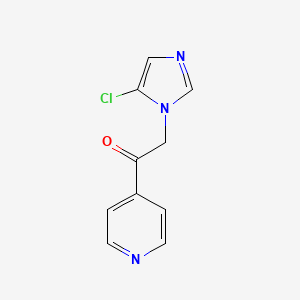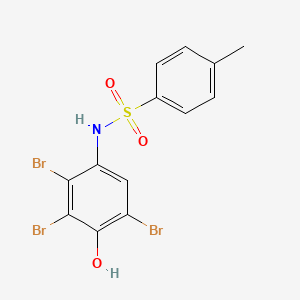
2-(5-chloro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-chloro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and medicine. It is a heterocyclic organic compound that contains a pyridine ring and an imidazole ring, making it a useful tool for studying biological systems.
Mechanism of Action
The mechanism of action of 2-(5-chloro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanone is not fully understood. However, it is thought to act by binding to specific receptors or enzymes in the body, altering their activity and leading to physiological effects.
Biochemical and Physiological Effects:
2-(5-chloro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanone has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of histamine in the brain, leading to increased wakefulness and alertness. It has also been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine in the brain and potential benefits for cognitive function.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(5-chloro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanone in lab experiments include its ability to selectively target specific enzymes and receptors in the body, making it a useful tool for investigating the role of these targets in various physiological processes. However, its limitations include its potential toxicity and the need for careful handling and storage.
Future Directions
There are several future directions for research involving 2-(5-chloro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanone. One potential area of research is the development of new drugs based on its structure, particularly for the treatment of Alzheimer's disease and other cognitive disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, as well as its potential applications in other areas of medicine and biology.
Synthesis Methods
The synthesis of 2-(5-chloro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanone involves the reaction of 2-chloroacetophenone with 1-(4-pyridinyl)ethanone in the presence of sodium hydride and a catalytic amount of copper iodide. The resulting product is then treated with sodium azide and copper sulfate to yield the final compound.
Scientific Research Applications
2-(5-chloro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanone has been used in a variety of scientific research applications. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase and butyrylcholinesterase, making it a potential candidate for the treatment of Alzheimer's disease. Additionally, it has been used in studies investigating the role of histamine in the regulation of sleep and wakefulness.
properties
IUPAC Name |
2-(5-chloroimidazol-1-yl)-1-pyridin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-10-5-13-7-14(10)6-9(15)8-1-3-12-4-2-8/h1-5,7H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLVSTAYIWJBCJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)CN2C=NC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Chloro-1H-imidazol-1-yl)-1-(4-pyridinyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-{[(4-methyl-1-piperidinyl)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5973385.png)
![2-[4-(methylthio)phenyl]-4(3H)-quinazolinone](/img/structure/B5973398.png)
![6-(4-hydroxyphenyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5973401.png)
![methyl 9,11-dimethyl-8-oxa-10-azatricyclo[7.3.1.0~2,7~]trideca-2,4,6,11-tetraene-12-carboxylate](/img/structure/B5973407.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]benzenesulfonamide](/img/structure/B5973413.png)
![1-methyl-4-[2-(3-methylphenoxy)butanoyl]piperazine](/img/structure/B5973417.png)

![N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-2-isopropyl-N-methyl-1,3-benzoxazole-5-carboxamide](/img/structure/B5973430.png)
![N-[1-methyl-2-(2-thienyl)ethyl]-3-(1-piperidinylcarbonyl)-2-pyrazinecarboxamide](/img/structure/B5973435.png)
![1-{1-[5-(4-methoxyphenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}-1-propanone](/img/structure/B5973438.png)
![N-(3-fluorophenyl)-2-(2-oxo-7-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B5973443.png)
![N-(2-methylphenyl)-2-{[9-(4-methylphenyl)-6-oxo-6,9-dihydro-1H-purin-8-yl]thio}acetamide](/img/structure/B5973453.png)
![2-[(2-methylphenyl)thio]-N-[1-(4-pyrimidinyl)ethyl]acetamide](/img/structure/B5973456.png)
